2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide
Overview
Description
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide is an organic compound that belongs to the class of polyethylene glycols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide typically involves the reaction of 2-(2-methoxyethoxy)ethanol with acetic anhydride to form 2-(2-methoxyethoxy)ethyl acetate. This intermediate is then reacted with 4-aminophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A simpler compound with similar ether linkages but lacking the acetylamino and phenyl groups.
Triethylene glycol monomethyl ether: Another compound with multiple ether linkages and a methoxy group.
Uniqueness
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide is unique due to its combination of ether linkages, methoxy groups, and acetylamino-phenyl structure
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[4-[[2-(2-methoxyethoxy)acetyl]amino]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c1-21-7-9-23-11-15(19)17-13-3-5-14(6-4-13)18-16(20)12-24-10-8-22-2/h3-6H,7-12H2,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPLURAODHRHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC1=CC=C(C=C1)NC(=O)COCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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